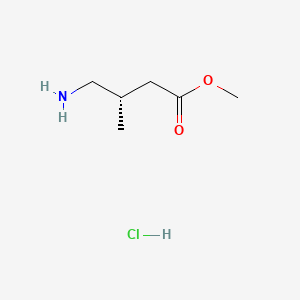

methyl(3S)-4-amino-3-methylbutanoatehydrochloride

Description

These analogs share key features:

- Chiral center: Stereochemical control at the α-carbon.

- Ester functionality: Methyl ester groups for improved solubility and reactivity.

- Amino substituents: Primary or secondary amines, often protected during synthesis.

Properties

Molecular Formula |

C6H14ClNO2 |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

methyl (3S)-4-amino-3-methylbutanoate;hydrochloride |

InChI |

InChI=1S/C6H13NO2.ClH/c1-5(4-7)3-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 |

InChI Key |

ISARYZPDAVBWAR-JEDNCBNOSA-N |

Isomeric SMILES |

C[C@@H](CC(=O)OC)CN.Cl |

Canonical SMILES |

CC(CC(=O)OC)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(3S)-4-amino-3-methylbutanoatehydrochloride typically involves the esterification of the corresponding amino acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of methanol as a solvent and hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired stereochemistry and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl(3S)-4-amino-3-methylbutanoatehydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl(3S)-4-amino-3-methylbutanoatehydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl(3S)-4-amino-3-methylbutanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets and modulating various biochemical pathways.

Comparison with Similar Compounds

Key Observations:

Ring Systems: Methyl 1-(methylamino)cyclobutanecarboxylate HCl incorporates a strained cyclobutane ring, which may influence conformational flexibility and binding affinity in drug candidates .

Amino Group Variations: Ethylamino and methylamino substituents (e.g., in and ) alter hydrophobicity and hydrogen-bonding capacity, impacting solubility and pharmacokinetics.

Spectral and Analytical Data

Table 2: NMR and Chromatographic Data

Key Findings:

- Broad Singlets (brs) : Observed at ~9 ppm in and , indicative of NH₃⁺ protons in hydrochloride salts.

- Methyl Ester Peaks : Resonances near 3.8–3.9 ppm (e.g., 3.79 ppm in ) confirm ester group presence.

Implications for Pharmaceutical Development

- Bioavailability : Methyl esters (e.g., in ) serve as prodrugs, enhancing membrane permeability.

- Target Selectivity : Cyclobutane-containing analogs () may offer advantages in kinase inhibition due to ring strain.

- Safety Profiles: Analogous compounds (e.g., ) emphasize the need for rigorous impurity control, given the reactivity of amino esters.

Biological Activity

Methyl(3S)-4-amino-3-methylbutanoate hydrochloride is a compound of significant interest in biochemical research due to its biological activity and potential therapeutic applications. This article delves into its biological mechanisms, effects on various biological systems, and relevant case studies.

Methyl(3S)-4-amino-3-methylbutanoate hydrochloride is synthesized through the esterification of the corresponding amino acid, typically using methanol as a solvent and hydrochloric acid for salt formation. The synthesis process is crucial for achieving the desired stereochemistry and purity, which are vital for its biological activity .

The compound interacts with specific molecular targets, including enzymes and receptors, influencing various biochemical pathways. It can act as both a substrate and an inhibitor, modulating enzyme activity and affecting metabolic processes .

Key Mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Receptor Modulation : The compound may influence neurotransmitter release and receptor activation, suggesting potential roles in neuropharmacology .

Biological Activity

Methyl(3S)-4-amino-3-methylbutanoate hydrochloride exhibits several biological activities:

- Antioxidant Effects : The compound has demonstrated the ability to inhibit glutathione reductase (GR) and glutathione S-transferase (GST), enzymes crucial for cellular defense against oxidative stress .

- Neurotransmission Modulation : It may modulate neurotransmitter release, impacting synaptic transmission and potentially offering therapeutic avenues for neurological disorders .

Case Studies

- Inhibition of Glutathione Enzymes :

-

Neuroprotective Properties :

- In vitro studies demonstrated that the compound could protect neuronal cells from oxidative damage by modulating antioxidant enzyme activities. This suggests its potential use in neurodegenerative disease models .

Data Table: Biological Activities Overview

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl(3S)-4-amino-3-methylbutanoate hydrochloride, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves amino-protected intermediates and deprotection steps. For example, analogous compounds are synthesized by dissolving precursors like methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride in tetrahydrofuran (THF), followed by reaction with trifluoroethylating agents (e.g., TfOTf) and bases (e.g., DIPEA) under nitrogen at elevated temperatures (60°C, 27 hours). Post-reaction, hydrochloric acid is added for neutralization, and purification is achieved via C18 reverse-phase chromatography (acetonitrile/water). Yield optimization depends on reaction time, stoichiometric ratios, and solvent choice .

Q. How can researchers confirm the enantiomeric purity and structural integrity of methyl(3S)-4-amino-3-methylbutanoate hydrochloride?

- Methodological Answer : Enantiomeric purity is validated using chiral HPLC or LCMS with retention time comparisons. Structural confirmation employs H-NMR (e.g., DMSO-d solvent) to identify characteristic peaks, such as methyl ester protons (δ ~3.79 ppm) and tertiary carbons. For example, in related compounds, H-NMR reveals distinct signals for stereochemical centers (e.g., δ 9.00 ppm for amine protons) .

Q. What are the recommended storage conditions and stability considerations for this compound?

- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the ester group. Stability is monitored via periodic LCMS analysis to detect degradation products. Avoid exposure to moisture, as hydrochloride salts are hygroscopic .

Advanced Research Questions

Q. How can contradictory LCMS and NMR data be resolved during the characterization of methyl(3S)-4-amino-3-methylbutanoate hydrochloride?

- Methodological Answer : Contradictions may arise from impurities or solvent interactions. Re-run NMR in deuterated solvents (e.g., DMSO-d) with longer relaxation delays. For LCMS discrepancies, use high-resolution mass spectrometry (HRMS) to confirm molecular ions and isotopic patterns. Cross-validate with 2D-NMR (e.g., HSQC, COSY) to resolve overlapping signals .

Q. What strategies are effective for optimizing stereochemical outcomes in the synthesis of this compound?

- Methodological Answer : Stereoselectivity is enhanced using chiral auxiliaries or catalysts (e.g., enantiopure amino acids). Reaction conditions (e.g., low temperature for kinetic control) and solvent polarity (e.g., THF vs. DMF) influence diastereomer ratios. Monitor reaction progress via chiral HPLC and adjust protecting groups (e.g., tert-butoxycarbonyl) to stabilize intermediates .

Q. What analytical approaches are used to study the metabolic stability of methyl(3S)-4-amino-3-methylbutanoate hydrochloride in biological matrices?

- Methodological Answer : Incubate the compound with liver microsomes or hepatocytes, then quantify parent compound and metabolites via LC-MS/MS. Use isotopically labeled internal standards (e.g., C or N) for precise quantification. Assess enzyme kinetics (e.g., CYP450 isoforms) using recombinant enzymes and inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.